Grisabine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62057-36-7 |
|---|---|
Molecular Formula |
C37H42N2O6 |
Molecular Weight |
610.7 g/mol |
IUPAC Name |
(1R)-1-[[4-[5-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-12-25-19-35(43-4)32(40)21-28(25)30(38)16-23-6-9-27(10-7-23)45-37-18-24(8-11-34(37)42-3)17-31-29-22-33(41)36(44-5)20-26(29)13-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31+/m1/s1 |
InChI Key |
ZKGBUDJODLZAHS-JSOSNVBQSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)OC)O)OC |
Origin of Product |
United States |
Chemical Structure and Properties of Grisabine
Elucidation of the Chemical Structure
The chemical structure of this compound was elucidated following its isolation from Abuta grisebachii. Based on the data available in the PubChem database, the molecular formula for this compound is C37H42N2O6. nih.gov The initial structural determination, as is customary for natural products, would have relied on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to piece together the connectivity of atoms within the molecule.
Key Structural Features and Stereochemistry
This compound is a bisbenzylisoquinoline alkaloid, meaning it is composed of two benzylisoquinoline units. The 2D structure available from PubChem shows the general arrangement of these units and their substituent groups. nih.gov However, a critical aspect of the structure of such complex molecules is their stereochemistry—the three-dimensional arrangement of atoms. The specific stereochemical configuration of the chiral centers in this compound is a crucial detail that would have been determined in the original structural elucidation studies but is not fully represented in simplified 2D diagrams. This stereochemistry plays a vital role in the molecule's biological activity.
Biosynthesis and Biogenesis Research of Grisabine
Proposed Biosynthetic Pathways of Bisbenzylisoquinoline Alkaloids
The generally accepted biosynthetic pathway for bisbenzylisoquinoline alkaloids begins with the conversion of L-tyrosine into tyramine (B21549) and 4-hydroxyphenylacetaldehyde. fishersci.pt These two molecules are then condensed by the action of norcoclaurine synthase (NCS) to form (S)-norcoclaurine, a pivotal intermediate in the biosynthesis of various isoquinoline (B145761) alkaloids. fishersci.ptflybase.orgresearchgate.net Subsequent methylation steps, catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs), transform (S)-norcoclaurine into other benzylisoquinoline derivatives, including coclaurine (B195748) and N-methylcoclaurine. fishersci.ptresearchgate.net
The dimerization of two benzylisoquinoline units, often N-methylcoclaurine or related derivatives, is a crucial step in forming the bisbenzylisoquinoline skeleton. This coupling typically occurs through oxidative phenol (B47542) coupling reactions, catalyzed by enzymes such as cytochrome P450s. fishersci.ptresearchgate.net The specific regiospecificity and stereochemistry of this coupling determine the final structure of the resulting bisbenzylisoquinoline alkaloid, leading to the diverse array of compounds observed in nature. While the precise dimerization steps leading specifically to Grisabine have not been detailed in the provided search results, the general mechanism of oxidative coupling of benzylisoquinoline monomers is fundamental to the formation of this alkaloid class.
Enzymatic Studies in this compound Biosynthesis
Enzymatic studies in the biosynthesis of bisbenzylisoquinoline alkaloids have focused on identifying and characterizing the enzymes involved in the various steps of the pathway. Key enzymes include norcoclaurine synthase (NCS), which catalyzes the initial condensation reaction, and various O-methyltransferases and N-methyltransferases responsible for the methylation of intermediates. flybase.orgresearchgate.net Cytochrome P450 enzymes play a critical role in the oxidative coupling of the benzylisoquinoline monomers to form the dimeric structure. researchgate.net
While specific enzymatic studies directly on this compound biosynthesis are not extensively detailed in the provided results, research on closely related bisbenzylisoquinoline alkaloids, such as berbamunine (B191780), provides insights into the enzymatic machinery likely involved. For instance, studies on berbamunine biosynthesis have implicated specific enzymes in the dimerization process. fishersci.pt Further research is needed to identify and characterize the specific enzymes responsible for the unique coupling pattern observed in this compound.
Genetic and Molecular Biology Approaches to this compound Production
Genetic and molecular biology approaches have been employed to understand the regulation of bisbenzylisoquinoline alkaloid biosynthesis and to explore possibilities for enhancing their production. These approaches include the identification and cloning of genes encoding the biosynthetic enzymes. nih.govresearchgate.net Studies have also investigated the expression patterns of these genes in different plant tissues and under various conditions. nih.gov
While specific genetic studies focused solely on this compound production were not found in the provided search results, research on the genetic basis of bisbenzylisoquinoline biosynthesis in other plant species, such as Nelumbo nucifera, has identified genes encoding enzymes like cytochrome P450s involved in the pathway. researchgate.net Genetic engineering techniques, including the transfer of biosynthetic genes into microorganisms like yeast, have shown promise for the heterologous production of bisbenzylisoquinoline alkaloids such as berbamunine. virosin.orgpnas.org These approaches hold potential for future applications in the sustainable production of this compound.
Precursor Incorporation Studies in this compound Biosynthesis
Precursor incorporation studies using isotopically labeled compounds have been instrumental in elucidating the biosynthetic pathways of natural products, including alkaloids. By feeding labeled precursors to plants or cell cultures and analyzing the labeling pattern in the isolated alkaloid, researchers can confirm the intermediates involved in the pathway.
Studies on the biosynthesis of bisbenzylisoquinoline alkaloids, such as berbamunine, have utilized labeled precursors like tyrosine, tyramine, coclaurine, and N-methylcoclaurine to trace their incorporation into the final product. fishersci.pt These studies have provided evidence for the sequence of reactions and the stereospecificity of certain enzymatic steps. For example, experiments with labeled coclaurine and N-methylcoclaurine have demonstrated their incorporation into bisbenzylisoquinoline structures. fishersci.pt While specific precursor incorporation studies directly investigating this compound biosynthesis were not detailed in the provided search results, it is highly probable that similar approaches have been or could be applied to confirm the incorporation of known bisbenzylisoquinoline precursors into the this compound structure and to investigate specific steps in its formation.
Table 1: Precursor Incorporation Data in Berberis stolonifera Cell Cultures fishersci.pt
| Labeled Precursor | Relative Incorporation into Berbamunine (%) |
| L-Tyrosine | Significant (Isoquinoline and benzyl (B1604629) moieties labeled equally) |
| Tyramine | Almost exclusively into the isoquinoline portion |
| (R)-N-Methylcoclaurine | 29 |
| (R)-Coclaurine | 10 |
| (S)-Coclaurine | 5.2 |
| (S)-N-Methylcoclaurine | 2.4 |
This table illustrates the type of data obtained from precursor incorporation studies, providing insights into the efficiency and stereoselectivity of different intermediates in the biosynthesis of a bisbenzylisoquinoline alkaloid. fishersci.pt
Grisabine Chemical Synthesis and Derivatization Research
Total Synthesis Strategies for Grisabine
Total synthesis involves constructing the target molecule from simpler, readily available starting materials. For complex alkaloids like this compound, this typically requires a carefully planned sequence of reactions to build the core scaffold and introduce functional groups and stereochemistry with precision. While the search results mention this compound and its isolation, detailed total synthesis strategies specifically for this compound are not extensively described in the provided snippets. However, general strategies for the total synthesis of complex natural products, including other alkaloids, provide context for the types of approaches that would be necessary. These often involve convergent strategies, assembling the molecule from smaller fragments. beilstein-journals.orgchemrxiv.org
Retrosynthetic Analysis Approaches
Retrosynthetic analysis is a critical problem-solving technique used to design synthetic routes. airitilibrary.comscitepress.orgewadirect.com It involves working backward from the target molecule, disconnecting bonds strategically to arrive at simpler precursor structures, or synthons, which can then be traced back to commercially available starting materials. airitilibrary.comscitepress.orglibretexts.org Key concepts in retrosynthesis include disconnections, functional group interconversions (FGI), and the use of synthetic equivalents. scitepress.orgewadirect.comlibretexts.orgyoutube.com A good retrosynthetic analysis aims for efficiency, convergence, and the use of readily accessible starting materials. airitilibrary.com While specific retrosynthetic analyses for this compound were not detailed in the search results, the complexity of its bisbenzylisoquinoline structure would necessitate multiple disconnections and strategic functional group manipulations.
Key Synthetic Intermediates and Reaction Methodologies
The synthesis of complex alkaloids often relies on the generation and manipulation of key synthetic intermediates. These intermediates are crucial building blocks or transient species formed during the synthetic sequence. Common methodologies in natural product synthesis include reactions that form carbon-carbon and carbon-heteroatom bonds, cyclizations, and functional group transformations. rsc.orgnih.gov For example, the synthesis of other complex molecules has involved intermediates like epoxy-azidocycloheptanone or the use of organocatalytic reactions and intramolecular cyclizations. beilstein-journals.orguodiyala.edu.iq While specific intermediates for this compound synthesis were not identified, the bisbenzylisoquinoline structure suggests that intermediates involved in coupling the two benzylisoquinoline units and forming the ether linkages would be central to any synthetic strategy.
Stereoselective Synthesis Investigations
This compound, like many natural products, possesses multiple stereocenters, meaning the precise three-dimensional arrangement of atoms is crucial for its identity and properties. rsc.orgnih.gov Stereoselective synthesis aims to control the formation of these stereocenters to obtain the desired isomer. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or by exploiting the inherent stereochemistry of starting materials. beilstein-journals.orgrsc.orgrsc.org The development of highly enantioselective routes remains a desirable goal in the synthesis of complex natural products. beilstein-journals.org Given the structure of this compound, investigations into stereoselective methods would be essential to control the configuration at the chiral centers present in the molecule.
Semi-Synthesis of this compound and its Analogs
Semi-synthesis involves starting from a naturally occurring precursor that already possesses a significant portion of the target molecule's structure and completing the synthesis through chemical transformations. This approach can be advantageous when the natural product is available in moderate quantities or when its structure is particularly complex, making total synthesis challenging. Semi-synthesis has been reported for other natural products and their analogs, often starting from an isolated aglycone or a related compound. japsonline.comresearchgate.netnih.gov The structures of some alkaloids from Dehaasia species were confirmed by semi-synthesis. japsonline.comresearchgate.net While direct reports of this compound semi-synthesis were limited in the search results, the isolation of this compound from natural sources suggests that semi-synthetic approaches from related alkaloids found in the same plant species could be a viable strategy for obtaining this compound or its analogs.
Design and Synthesis of this compound Derivatives and Probes
The design and synthesis of derivatives and probes are important for exploring the structure-activity relationships of a natural product and for developing tools to study its biological function. Derivatives are modified versions of the parent molecule, often synthesized to improve properties like potency, selectivity, or metabolic stability. Probes are molecules designed to interact with specific biological targets, often incorporating a tag for detection or immobilization. The design of derivatives often involves structural modifications based on the proposed mechanism of action or through targeted variations of functional groups. rsc.orgresearchgate.netscholarsresearchlibrary.comchemrxiv.orgjapsonline.com Synthesis of derivatives can involve various chemical reactions to introduce new substituents, alter the core structure, or modify existing functional groups. mdpi.comnih.gov While specific this compound derivatives or probes were not detailed, research in this area would likely involve modifying the bisbenzylisoquinoline scaffold or its appended functional groups to investigate how these changes impact its biological interactions.
Molecular Mechanism of Action Studies of Grisabine
Receptor Binding and Ligand-Target Interaction Investigations
Investigations into how Grisabine interacts with biological receptors and other molecular targets are crucial for understanding its mechanism of action. These studies aim to identify specific binding partners and characterize the nature of these interactions.
Identification of Putative Molecular Targets
The identification of putative molecular targets for this compound is an active area of research. While comprehensive data on isolated this compound is still developing, studies on plant extracts containing this compound and on related bisbenzylisoquinoline alkaloids provide some indications of potential targets. Bisbenzylisoquinoline alkaloids, as a class, have been associated with various biological activities, suggesting a range of possible molecular interactions. For instance, some alkaloids from this group have shown activity related to calcium channels and enzymes like acetylcholinesterase. nih.govctdbase.org
One study specifically reported that this compound, isolated from Phaeanthus vietnamensis, was among several alkaloids from this plant that exhibited the ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages. nih.gov This suggests that enzymes involved in NO synthesis, such as nitric oxide synthases (NOS), could be putative molecular targets for this compound.
Binding Affinity and Selectivity Profiling in vitro
Characterizing the binding affinity and selectivity of this compound for its targets in vitro provides quantitative data on the strength and specificity of its molecular interactions. While detailed binding profiles for isolated this compound against a broad panel of targets are not extensively available in the provided literature, the study on NO inhibition reported an IC50 value for this compound. This compound significantly inhibited NO production in LPS-stimulated RAW 264.7 macrophages with an IC50 value reported to be around 6 µM. nih.gov
Another related alkaloid, (-)-O,O'-dimethylthis compound, has shown potent antiplasmodial activity with a reported IC50 value of 0.031 µM against the D10 strain of P. falciparum. wikipedia.org While this data is for a derivative, it highlights the potential for bisbenzylisoquinoline alkaloids to exhibit high potency against specific biological targets.
Table 1: In vitro Activity of this compound on NO Production
| Compound | Activity on NO Production (LPS-stimulated RAW 264.7 macrophages) | IC50 (µM) |
| This compound | Significant inhibition | ~6 nih.gov |
Note: The precise numerical value for the IC50 of this compound was partially available in the source snippet.
Enzyme Inhibition and Activation Studies
Enzyme modulation is a key mechanism by which many natural products exert their biological effects. Research into this compound's interaction with enzymes has primarily focused on its inhibitory activity. As mentioned, this compound has been shown to inhibit nitric oxide production, implying an effect on the enzymes responsible for NO synthesis. nih.gov
Studies on other bisbenzylisoquinoline alkaloids have indicated inhibitory effects on enzymes such as acetylcholinesterase, suggesting that this class of compounds can interact with various enzymatic systems. ctdbase.org However, specific detailed enzyme inhibition or activation profiles for isolated this compound beyond its effect on NO production are limited in the available information.
Cellular Pathway Modulation by this compound
Investigating how this compound influences intracellular signaling cascades and gene expression patterns provides a broader understanding of its cellular effects.
Signaling Pathway Analysis
Cellular signaling pathways are complex networks that regulate diverse cellular processes. Modulation of these pathways by bioactive compounds can lead to significant biological outcomes. Research involving a plant extract of Phaeanthus vietnamensis, which contains this compound among other alkaloids, has indicated potential modulation of specific signaling pathways. This extract was shown to ameliorate inflammation in an experimental asthmatic mouse model, and the mechanism was suggested to involve the Nrf2/HO-1 and MAPK signaling pathways. nih.govplantaedb.com While this study points to a potential role for components within the extract, including this compound, in influencing these pathways, further research with isolated this compound is needed to confirm its direct effects and elucidate the precise mechanisms of modulation.
Gene Expression Profiling (Transcriptomics)
Transcriptomic studies, which examine changes in gene expression levels, can reveal the downstream cellular processes affected by a compound. In the study involving the Phaeanthus vietnamensis extract, analysis in lung tissue showed suppressed gene expression related to inflammation and increased expression of the Th2-transcription factor GATA-3. plantaedb.com This suggests that components within the extract, potentially including this compound, can influence gene expression profiles related to inflammatory responses. However, direct transcriptomic profiling specifically for isolated this compound has not been detailed in the provided search results, and further studies are required to understand the specific genes and pathways regulated by this compound at the transcriptional level.
Protein Expression Profiling (Proteomics)
Proteomics studies aim to identify and quantify the entire set of proteins present in a cell or tissue under specific conditions. By comparing protein profiles in the presence and absence of this compound, researchers can identify proteins whose expression levels are altered, providing clues about the cellular pathways affected by the compound. Label-free quantitative mass spectrometry is a technique used in proteomics to identify and quantify proteins in living cells. plos.org This approach can reveal changes in protein abundance induced by a compound. plos.orgnih.gov While general information on proteomics methodologies is available, specific data on this compound's impact on protein expression profiles requires dedicated research studies on the compound itself.
Metabolomic Profiling in Cellular Systems
Metabolomics involves the comprehensive analysis of all metabolites in a biological system. purdue.edunih.govnih.gov Metabolomic profiling in cellular systems treated with this compound can reveal changes in metabolic pathways and the accumulation or depletion of specific metabolites. nih.govescholarship.org These changes can indicate how this compound interferes with cellular metabolism. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) and gas chromatography coupled with mass spectrometry (GC-MS) are commonly used for metabolite profiling. purdue.edunih.gov Nuclear magnetic resonance (NMR) spectroscopy is also employed in metabolomics for quantifying intracellular metabolites. nih.govnih.gov Studies in other areas have shown that metabolomic analysis can reveal significant alterations in cellular metabolism upon treatment with various compounds. nih.govelifesciences.org Applying these techniques to this compound-treated cells would provide valuable data on its metabolic effects.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. gardp.orgwikipedia.orgcollaborativedrug.com Similarly, Structure-Property Relationship (SPR) studies investigate the link between chemical structure and physicochemical properties. nih.govrsc.orgnih.gov These studies are crucial for understanding which parts of the this compound molecule are essential for its activity and how structural changes influence its behavior.
Positional Scanning and Analog Design
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling uses mathematical and statistical methods to build models that correlate chemical structure descriptors with biological activity. jocpr.comwikipedia.orgnih.govmdpi.commdpi.com These models can predict the activity of new, untested compounds based on their structural features. jocpr.comwikipedia.orgmdpi.com QSAR models utilize various molecular descriptors that quantify physicochemical properties or structural characteristics, such as molecular size, shape, lipophilicity, and electronic properties. jocpr.comwikipedia.org The development of a QSAR model for this compound or its analogs would involve compiling a dataset of compounds with known structures and activities, calculating their molecular descriptors, and using statistical techniques like multiple linear regression analysis (MLRA) to build a predictive model. mdpi.com QSAR studies are a valuable tool in drug discovery and optimization. jocpr.comnih.govmdpi.com
Biomolecular Interaction Analysis (e.g., SPR, ITC)
Biomolecular interaction analysis techniques are used to study the binding of a molecule like this compound to its biological targets, such as proteins or other biomolecules. gatorbio.comnih.govil-biosystems.com These methods provide quantitative information about binding affinity, kinetics, and thermodynamics. gatorbio.comil-biosystems.comnih.goviastate.edujournalofappliedbioanalysis.com
Surface Plasmon Resonance (SPR) is a label-free technique that measures changes in refractive index near a sensor surface as molecules bind. gatorbio.comox.ac.ukmdpi.commdpi.comglycopedia.eu SPR can be used to determine binding kinetics (association and dissociation rates) and affinity constants (KD). gatorbio.comil-biosystems.commdpi.com It is well-suited for studying the interaction between a ligand immobilized on a sensor surface and an analyte in solution. ox.ac.uk
Isothermal Titration Calorimetry (ITC) is another label-free technique that directly measures the heat absorbed or released during a binding event. gatorbio.comnih.goviastate.edujournalofappliedbioanalysis.comnews-medical.net ITC provides a complete thermodynamic profile of the interaction, including binding affinity (Ka or KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.goviastate.edujournalofappliedbioanalysis.comnews-medical.net ITC is considered a "gold-standard" method for studying molecular interactions in solution. news-medical.net
Applying SPR and ITC to study this compound's interactions with potential target proteins or other biomolecules would provide direct evidence of binding and quantify the strength and nature of these interactions. These studies are essential for confirming the molecular targets suggested by proteomics and metabolomics data and for understanding the basis of this compound's biological effects.
Future Directions and Unexplored Potential of Grisabine Research
Emerging Areas of Research
Future research on this compound should logically begin with a full characterization of its physicochemical properties and a definitive confirmation of its stereochemistry. Following this, a comprehensive screening of its biological activities using modern high-throughput techniques is warranted. Given the activities of related compounds, promising areas for investigation would include its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Unanswered Questions and Future Research
The primary unanswered question surrounding this compound is its biological function and potential therapeutic value. Future research should aim to:
Isolate or synthesize sufficient quantities of this compound for thorough biological evaluation.
Conduct a wide range of in vitro and in vivo studies to identify any significant pharmacological activities.
Elucidate the mechanism of action for any identified biological effects.
Explore the potential for total synthesis to provide a reliable source of the compound and to enable the creation of novel analogues.
Advanced Analytical Methodologies for Grisabine Research
Spectroscopic Techniques in Grisabine Quantification and Purity Analysis
Spectroscopic methods are indispensable for elucidating the structural and dynamic properties of molecules at the atomic level. For a compound like this compound, these techniques provide critical information on its identity, purity, and solid-state characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information. While solution-state NMR is standard for molecular structure elucidation, advanced NMR techniques offer deeper insights.
Solid-State NMR (ssNMR) is particularly valuable for studying this compound in its solid form, which is often how active pharmaceutical ingredients are formulated. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions, providing a wealth of information. wikipedia.orgbmrb.ioemory.edu Key magnetic interactions in the solid state include dipole-dipole coupling, chemical shift anisotropy, and quadrupolar interactions. nih.gov Techniques such as Magic Angle Spinning (MAS) are employed to reduce the line broadening caused by these interactions, resulting in higher resolution spectra. wikipedia.orgemory.edu For this compound, ssNMR could be used to:
Identify and differentiate polymorphic forms, which can have different physical properties and bioavailability.
Characterize the drug in amorphous solid dispersions. mdpi.com
Study drug-excipient interactions within a formulated product.
Diffusion NMR , often known as Diffusion-Ordered SpectroscopY (DOSY), provides a method to separate the NMR signals of different species in a mixture based on their translational diffusion coefficients. huji.ac.ilmanchester.ac.uk The diffusion rate of a molecule is dependent on its size and shape. huji.ac.ilmanchester.ac.uk The fundamental principle involves labeling nuclear spins spatially with a magnetic field gradient pulse, allowing a delay for diffusion to occur, and then using a second gradient pulse to refocus the signal. columbia.eduox.ac.uk Molecules that have moved significantly during the delay will show attenuated signals. columbia.eduox.ac.uk In this compound research, DOSY could be applied to:
Assess the purity of a sample by distinguishing the this compound signal from impurities with different molecular sizes.
Study the formation of aggregates or complexes in solution.
Analyze interactions with other molecules by observing changes in the diffusion coefficient.
Table 1: Illustrative Application of Diffusion NMR for Purity Assessment of a this compound Sample This table is an example of how DOSY data could be presented and does not represent actual experimental results for this compound.
| Compound | Chemical Shift (ppm) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) | Inferred Hydrodynamic Radius (Å) | Assignment |
| Species A | 7.8, 6.1, 4.5 | 8.5 | 5.1 | This compound |
| Species B | 8.1, 3.8 | 9.8 | 4.4 | Smaller Impurity |
| Species C | 1.2 | 5.2 | 8.3 | Larger Impurity/Aggregate |
High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique in drug metabolism studies due to its high sensitivity and mass accuracy. nih.govresearchgate.netnih.gov Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap can determine the mass of an ion with high precision, allowing for the calculation of its elemental formula. chromatographyonline.com This capability is crucial for identifying the metabolites of this compound, which are formed through biotransformation reactions such as hydroxylation, dealkylation, or glucuronidation. chromatographyonline.com
The general workflow for metabolite identification using a liquid chromatography (LC) coupled HR-MS platform involves:
Acquiring full-scan mass data of samples from in vitro (e.g., liver microsomes) or in vivo studies. researchgate.netnih.gov
Using data mining tools to find potential metabolites. nih.gov This can involve searching for expected mass shifts from the parent drug or using mass defect filtering to distinguish drug-related material from endogenous matrix components. nih.gov
Performing tandem MS (MS/MS) experiments to obtain fragmentation patterns of the parent drug and potential metabolites.
Comparing the fragmentation spectra to elucidate the structure of the metabolites. chromatographyonline.com
The high resolving power of HR-MS allows for the separation of metabolite ions from background interferences that may have the same nominal mass. chromatographyonline.com
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and physical form of a substance. crystallizationsystems.com It is highly specific, non-destructive, and requires minimal sample preparation. A key advantage of Raman spectroscopy is its low interference from water, making it well-suited for analyzing aqueous solutions and slurries. crystallizationsystems.comsciencenet.cn
The ability to perform in situ analysis makes Raman spectroscopy particularly powerful for monitoring processes in real-time without sample extraction. horiba.com By using a fiber-optic probe, Raman spectra can be collected directly from within a reaction vessel or crystallization chamber. horiba.com For this compound research, in situ Raman spectroscopy could be used to:
Monitor crystallization processes, identifying the formation of specific polymorphs in real-time. crystallizationsystems.comnih.gov
Track the progress of chemical reactions during synthesis.
Analyze solid-state transformations, such as the conversion of one polymorphic form to another under different conditions. mdpi.com
Different polymorphic forms of a compound yield unique Raman spectra due to differences in the crystal lattice, allowing for their unambiguous identification and quantification during a process. crystallizationsystems.com
Chromatographic Method Development and Validation for Research Samples
Chromatography is the primary technique for the separation, quantification, and purification of compounds in a mixture. For research involving this compound, robust and reliable chromatographic methods are essential.
Ultra-High Performance Liquid Chromatography (UHPLC) is a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). UHPLC systems use columns packed with smaller particles (typically sub-2 µm), which provides higher separation efficiency, improved resolution, and significantly faster analysis times.
Developing a UHPLC method for this compound would involve a systematic approach to optimize various parameters to achieve the desired separation. youtube.com This process typically includes:
Column Selection: Screening a variety of stationary phases (e.g., C18, Phenyl-Hexyl, PFP) to find the one that provides the best selectivity for this compound and its related impurities. youtube.com
Mobile Phase Optimization: Adjusting the organic modifier (e.g., acetonitrile, methanol), pH, and buffer concentration to fine-tune the retention and peak shape.
Gradient Optimization: Developing a gradient elution profile to separate compounds with a wide range of polarities in a single run.
Once developed, the method must be validated to ensure it is suitable for its intended purpose. Validation demonstrates the method's selectivity, linearity, accuracy, precision, and stability. nih.gov A validated UHPLC-MS/MS method, for instance, would be essential for pharmacokinetic studies requiring the sensitive quantification of this compound in biological matrices like plasma. nih.gov
Table 2: Example Validation Summary for a Hypothetical this compound UHPLC Method This table illustrates typical parameters and acceptance criteria for method validation and does not represent actual experimental results for this compound.
| Parameter | Specification | Result |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Range | 1 - 1000 ng/mL | Met |
| Accuracy (% Bias) | Within ±15% | -5.2% to +8.1% |
| Precision (%RSD) | ≤ 15% | ≤ 9.5% |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Selectivity | No interference at the retention time of this compound | Met |
| Extraction Recovery | Consistent and reproducible | > 88% |
Many pharmaceutical compounds are chiral, meaning they exist as non-superimposable mirror images called enantiomers. gcms.czsigmaaldrich.com Enantiomers often have identical physical properties in an achiral environment but can exhibit significantly different pharmacological and toxicological effects in the body. Therefore, the separation and analysis of stereoisomers are critically important.
Chiral chromatography is the most widely used technique for separating enantiomers. nih.gov This is typically achieved using a chiral stationary phase (CSP) in an HPLC or UHPLC system. nih.gov CSPs create a chiral environment where the two enantiomers of a compound like this compound can interact differently, leading to different retention times and thus separation.
Common types of CSPs include:
Polysaccharide-based phases: Derivatives of cellulose and amylose are the most versatile and widely used CSPs. nih.gov
Protein-based phases: These utilize the stereoselectivity of immobilized proteins.
Crown ether-based phases: Particularly useful for separating chiral primary amines. nih.gov
Cyclodextrin-based phases: These are macrocyclic oligosaccharides that can include guest molecules in their cavities. sigmaaldrich.com
The development of a chiral separation method for this compound would involve screening different CSPs and mobile phases to find the optimal conditions for resolving its potential stereoisomers. mdpi.com
Immunoanalytical Techniques for this compound Detection
No specific immunoanalytical techniques for the detection of this compound have been documented in the available literature. The development of such assays would first require the generation of antibodies specific to this compound, which could then be employed in various immunoassay formats like ELISA or bead-based assays.
Microfluidics and Miniaturized Analytical Systems
There is no available research on the application of microfluidics or miniaturized analytical systems for the analysis of this compound. While microfluidic technology offers advantages like reduced sample consumption and faster analysis times for various chemical and biological analyses researchgate.netnih.govrsc.orgnih.gov, its specific application to this compound has not been reported.
Stability-Indicating Analytical Method Development for Research Materials
The development of a stability-indicating analytical method is crucial for ensuring the quality and integrity of a drug substance. europa.eu This process involves subjecting the compound to stress conditions to understand its degradation pathways. researchgate.netpharmtech.com However, no validated stability-indicating methods specifically for this compound have been published.
Forced Degradation Studies for Method Specificity
Forced degradation, or stress testing, involves exposing a drug substance to conditions like acid, base, oxidation, heat, and light to produce degradation products. researchgate.netyoutube.com These studies are fundamental for developing and validating analytical methods that can separate the intact drug from its potential degradants, thus ensuring the method's specificity. pharmtech.comfda.govich.org There are no published forced degradation studies for this compound.
Long-Term and Accelerated Stability Testing of Research Batches
Long-term and accelerated stability studies are performed to establish the shelf-life and recommended storage conditions for a drug substance. europa.eupaho.org Long-term testing is typically conducted under recommended storage conditions, while accelerated testing uses elevated temperature and humidity to predict the substance's stability over a shorter period. paho.orgswri.org The protocols for such testing are guided by regulatory bodies to ensure the safety and efficacy of the pharmaceutical product over time. europa.euvichsec.orgwoah.orgasean.org Specific long-term or accelerated stability data for research batches of this compound is not available in the public domain.
Computational Chemistry and in Silico Approaches to Grisabine Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgnih.gov This method is crucial in structure-based drug design for predicting the binding mode and affinity of a small molecule, such as Grisabine, to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov
In the context of this compound research, molecular docking could be employed to identify potential protein targets by screening it against a library of protein structures. Furthermore, if a specific target for this compound is known, docking studies can elucidate the key amino acid residues involved in the binding interaction. This information is invaluable for understanding its mechanism of action and for designing more potent and selective analogs.
Table 1: Hypothetical Molecular Docking Results of this compound with a Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LYS745, MET793, ASP855 |
| Hydrogen Bonds | 2 (with LYS745, MET793) |
| Hydrophobic Interactions | Val726, Ala743, Leu844 |
This table presents illustrative data that could be generated from a molecular docking study of this compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and flexibility of molecules like this compound and its potential protein targets. mdpi.com
For this compound research, MD simulations could be used to analyze its conformational landscape, identifying the most stable three-dimensional structures in different environments. When studying the interaction of this compound with a protein, MD simulations can reveal the dynamic stability of the ligand-protein complex, providing insights into the binding process and the role of molecular flexibility in recognition and affinity. uniroma1.it
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. northwestern.eduwavefun.com These methods can provide highly accurate information about molecular geometries, charge distributions, and reaction mechanisms. nih.govresearchgate.net
In the study of this compound, quantum chemical calculations could be applied to understand its intrinsic chemical reactivity. By calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges, researchers can predict which parts of the this compound molecule are most likely to be involved in chemical reactions or interactions with biological targets. This knowledge is fundamental for predicting its metabolic fate and for designing derivatives with improved properties.
Table 2: Illustrative Quantum Chemical Properties of this compound
| Property | Calculated Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| Dipole Moment (Debye) | 3.8 |
| Mulliken Charge on N1 | -0.45 |
This table presents hypothetical data that could be generated from quantum chemical calculations on this compound.
Structure-Based Drug Design (SBDD) Principles Applied to this compound
Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. longdom.orggardp.orgnih.gov By understanding the geometry and properties of the target's binding site, new ligands can be designed to fit with high affinity and selectivity. proteinstructures.comnih.gov
The principles of SBDD would be central to a drug discovery program centered on this compound. Assuming the structure of a relevant protein target is available, SBDD would involve an iterative cycle of designing this compound analogs, synthesizing them, and evaluating their biological activity. Computational techniques like molecular docking and MD simulations would play a key role in the design phase, helping to prioritize which modifications to the this compound scaffold are most likely to improve its binding characteristics.
Fragment-Based Drug Discovery (FBDD) Approaches
Fragment-Based Drug Discovery (FBDD) is an alternative to traditional high-throughput screening that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a protein target. nih.govfrontiersin.orgnih.gov These weakly binding fragments are then optimized and grown into more potent lead compounds. mdpi.comresearchgate.net
In a hypothetical FBDD approach involving this compound, the molecule could be deconstructed into smaller chemical fragments. These fragments would then be screened against a target of interest to identify key binding interactions. Alternatively, if this compound itself is considered a fragment, it could be used as a starting point for elaboration into a larger, more potent molecule by linking it to other fragments that bind in adjacent pockets of the target protein.
De Novo Design Strategies for this compound Analogs
De novo design refers to the computational generation of novel molecular structures with desired properties, without starting from a known compound. nih.govresearchgate.netyoutube.com These methods use algorithms to build molecules atom-by-atom or fragment-by-fragment within the constraints of a protein's binding site.
De novo design strategies could be a powerful tool for exploring the chemical space around this compound. By using the binding mode of this compound as a template, these algorithms could generate a diverse range of novel chemical scaffolds that maintain the key interactions with the target protein but possess different core structures. This approach could lead to the discovery of this compound analogs with improved potency, selectivity, or pharmacokinetic properties.
Machine Learning and Artificial Intelligence in this compound Discovery
In Silico ADME Prediction for Preclinical Candidates
There is a notable absence of specific studies reporting the in silico ADME prediction for this compound. Such studies would typically involve the use of computational models to forecast properties like intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability. This information is crucial for assessing the druglikeness of a compound and identifying potential liabilities early in the drug discovery process. Without dedicated research in this area, the ADME profile of this compound from a computational standpoint remains uncharacterized.
Cheminformatics and QSAR Modeling
Similarly, comprehensive cheminformatics analyses and the development of QSAR models specifically for this compound are not detailed in the existing body of scientific literature. Cheminformatics tools could be employed to analyze the structural features of this compound in relation to its biological activities, while QSAR modeling would aim to establish a mathematical relationship between its chemical structure and its potency for a particular biological target. Although some research on other bisbenzylisoquinoline alkaloids has touched upon modeling and QSAR, these findings are not directly transferable to this compound without specific investigation. The lack of such studies for this compound means that the predictive understanding of how its structural modifications might influence its biological effects is yet to be established.
Emerging Research Directions and Biotechnological Applications
Synthetic Biology Approaches for Grisabine Production
Synthetic biology integrates principles from biology and engineering to design and construct new biological parts, devices, and systems. researchgate.netnih.govnih.govfrontiersin.org For a compound like this compound, this field offers powerful tools to develop efficient and sustainable production methods.
Metabolic Engineering of Microorganisms for Biosynthesis
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the production of a specific substance. researchgate.netnih.govnih.gov This strategy is widely used to create microbial "cell factories"—typically bacteria like Escherichia coli or yeast like Saccharomyces cerevisiae—capable of producing valuable chemicals from simple, renewable feedstocks. nih.govfrontiersin.orgnih.govresearchgate.net
The general process for engineering a microorganism to produce a compound such as this compound would involve:
Pathway Elucidation: Identifying the native biosynthetic pathway that produces this compound or designing a novel, artificial pathway using enzymes from various organisms. researchgate.net
Host Selection: Choosing a suitable microbial host, such as E. coli or S. cerevisiae, known for its rapid growth and well-established genetic tools. nih.govresearchgate.net
Genetic Modification: Introducing the genes that code for the necessary enzymes into the host organism. This often involves assembling genes into a single construct or pathway.
Optimization: Fine-tuning the expression of these genes and modifying the host's native metabolism to direct more resources toward the production of the target compound and increase yield. nih.govembopress.org
Currently, there are no published studies detailing the specific application of these metabolic engineering techniques for the production of this compound.
Application of Nanotechnology in this compound Research
Nanotechnology involves the manipulation of matter on an atomic and molecular scale and has significant applications in medicine, particularly in drug delivery. nih.govresearchgate.netmdpi.com Nanomaterials can be engineered to carry therapeutic agents to specific sites in the body, improving efficacy and reducing side effects. nih.gov
Nanocarrier Systems for Preclinical Delivery Studies
Nanocarriers are nanoscale materials designed to encapsulate or bind to therapeutic agents for targeted delivery. mdpi.comnih.gov Common types of nanocarriers include liposomes, polymeric nanoparticles, and nanocrystals. nih.govazonano.com These systems can improve the solubility of a drug, protect it from degradation in the body, and control its release over time. nih.govmdpi.com
For a compound like this compound, preclinical studies would typically involve:
Formulation: Developing a stable formulation by encapsulating this compound into a suitable nanocarrier, such as a liposome. nih.govnih.govpreprints.org
Characterization: Assessing the physical and chemical properties of the this compound-loaded nanocarriers, including size, stability, and drug-loading capacity.
In Vitro and In Vivo Testing: Evaluating the performance of the formulation in cell cultures and animal models to determine its pharmacokinetic profile and therapeutic efficacy.
A search of scientific databases reveals no preclinical studies that have utilized nanocarrier systems for the delivery of this compound.
Chemical Biology Probes Based on this compound
Chemical biology probes are small molecules designed to study biological systems by interacting with specific proteins or other macromolecules. nih.govunimi.it These probes are often derived from a biologically active compound and modified with a reporter tag (like a fluorescent dye) or a reactive group for covalent bonding to its target. chomixbio.comrsc.orgnih.gov
Developing a chemical probe based on this compound would allow researchers to:
Identify Molecular Targets: Determine which proteins this compound binds to within a cell, which is a critical step in understanding its mechanism of action. chomixbio.comnih.govmdpi.comnumberanalytics.com
Visualize Cellular Activity: Use fluorescently tagged probes to visualize where the compound localizes within cells and tissues. mdpi.comnih.gov
The design and synthesis of such a probe would involve modifying the this compound structure to include a linker arm attached to a functional group, such as an alkyne for "click chemistry" or a photo-reactive diazirine group. nih.govunimi.it At present, no studies describing the synthesis or application of chemical biology probes derived from this compound have been published.
Advanced Omics Technologies (e.g., Single-Cell Omics) in this compound Studies
"Omics" technologies allow for the large-scale study of biological molecules, such as genes (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.govnih.gov Single-cell omics technologies, in particular, provide high-resolution insights into the heterogeneity of cells within a tissue or population. nih.govrna-seqblog.comnih.gov
In the context of this compound research, these technologies could be applied to:
Mechanism of Action: Treating cells with this compound and using single-cell RNA sequencing (scRNA-seq) to see how the compound changes gene expression across different cell types. youtube.combiorxiv.org This can reveal the cellular pathways affected by the compound.
Biomarker Discovery: Using metabolomics to identify changes in cellular metabolites after this compound treatment, which could serve as biomarkers for the compound's activity. nih.govmdpi.com
Resistance Mechanisms: Analyzing cells that are resistant to this compound to understand the genetic or proteomic changes that confer resistance. youtube.com
While these advanced technologies offer powerful approaches to characterize the biological effects of a chemical compound, there is currently no published research applying omics or single-cell technologies to the study of this compound.
Future Perspectives in this compound Research and Development
The path forward for this compound research is multifaceted, with significant opportunities in drug discovery, synthetic chemistry, and biotechnology. A crucial first step is the comprehensive biological screening of this compound to identify its specific pharmacological profile. High-throughput screening and targeted in vitro assays could unveil its potential as a lead compound for various diseases.
Key areas for future research include:
Elucidation of Mechanism of Action: Should biological activity be confirmed, detailed mechanistic studies will be essential. Understanding how this compound interacts with cellular targets at a molecular level will be critical for its development as a therapeutic agent.
Total Synthesis and Analogue Development: To date, a dedicated total synthesis for this compound has not been reported. Developing a synthetic route would not only provide a sustainable supply for research but also open the door for the creation of novel derivatives. Structure-activity relationship (SAR) studies on these synthetic analogues could lead to compounds with enhanced potency and selectivity.
Biotechnological Production: The biosynthesis of complex alkaloids like bisbenzylisoquinolines in engineered microorganisms is a rapidly advancing field. nih.gov Exploring the heterologous expression of genes from Abuta grisebachii in platforms such as Saccharomyces cerevisiae (yeast) could offer a scalable and sustainable method for this compound production. This approach would circumvent the challenges associated with isolation from natural sources.
Exploration of Novel Therapeutic Applications: Beyond the known activities of its chemical class, this compound may possess unique therapeutic properties. Future research should explore its potential in other areas, such as neurodegenerative diseases or as an antimicrobial agent.
The journey from a newly isolated natural product to a clinically approved drug is long and challenging. However, the structural complexity and the known biological potential of the bisbenzylisoquinoline alkaloid family make this compound a compelling candidate for further scientific inquiry. As research tools and methodologies continue to evolve, the future of this compound research holds the promise of new discoveries and potential contributions to medicine.
| Research Area | Focus | Potential Impact |
| Pharmacology | In-depth biological screening and mechanism of action studies. | Identification of therapeutic targets and potential drug development. |
| Synthetic Chemistry | Development of a total synthesis and creation of novel analogues. | Sustainable supply for research and development of more potent compounds. |
| Biotechnology | Engineered microbial production systems (e.g., in yeast). | Scalable and cost-effective production of this compound. |
| New Applications | Investigation into a broader range of therapeutic areas. | Discovery of unforeseen medicinal uses for the compound. |
Q & A
Q. Q1. What are the key analytical techniques for verifying the molecular structure of Grisabine (C₃₇H₄₂O₆N₂) in synthetic or natural samples?
Methodological Answer :
- Step 1 : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak at m/z 610.3043 (M⁺), as reported in isotopic studies .
- Step 2 : Employ ¹H/¹³C NMR spectroscopy to validate aromatic protons (δ 6.10–7.25 ppm) and methyl/methoxy groups (δ 2.48–3.80 ppm), cross-referencing with published spectra .
- Step 3 : Compare retention times in HPLC with reference standards to assess purity (>95% recommended for reproducibility) .
Q. Q2. How should researchers design experiments to isolate this compound from natural sources while minimizing contamination from structurally similar alkaloids (e.g., Lindoldhamine, Magnoline)?
Methodological Answer :
- Step 1 : Optimize column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) based on polarity differences .
- Step 2 : Apply thin-layer chromatography (TLC) with iodine vapor staining to track this compound’s distinct Rf value (~0.45 in 7:3 hexane:EtOAc) .
- Step 3 : Validate isolates via X-ray crystallography to resolve stereochemical ambiguities, especially for C-1 and C-2 configurations .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer :
- Strategy 1 : Re-examine density functional theory (DFT) parameters (e.g., solvent effects, basis sets) to align with experimental conditions (e.g., deuteration studies in CD₃OD) .
- Strategy 2 : Conduct kinetic isotope effect (KIE) studies to probe transition-state discrepancies .
- Strategy 3 : Cross-validate findings using in situ IR spectroscopy to detect intermediate species not accounted for in simulations .
Q. Q4. How can researchers investigate this compound’s potential as a cholinesterase inhibitor using in vitro and in silico approaches?
Methodological Answer :
- Approach 1 : Perform enzyme inhibition assays (e.g., Ellman’s method) with purified acetylcholinesterase (AChE) and dose-response curves (IC₅₀ calculations) .
- Approach 2 : Use molecular docking (e.g., AutoDock Vina) to map this compound’s binding affinity to AChE’s catalytic triad (Ser200, Glu327, His440) .
- Approach 3 : Validate specificity via competitive inhibition assays with donepezil as a positive control .
Q. Q5. What methodologies address batch-to-batch variability in this compound’s synthetic yield during large-scale laboratory synthesis?
Methodological Answer :
- Method 1 : Implement design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) and identify critical factors .
- Method 2 : Use process analytical technology (PAT) like inline FTIR for real-time monitoring of intermediate formation .
- Method 3 : Apply statistical process control (SPC) to track variability and adjust purification protocols (e.g., recrystallization solvents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
